molecular formula C9H9Cl2NO2 B599599 (2,4-Dichloro-benzylamino)-acetic acid CAS No. 732944-35-3

(2,4-Dichloro-benzylamino)-acetic acid

Cat. No. B599599
M. Wt: 234.076
InChI Key: NMMRCGLFNFEBJC-UHFFFAOYSA-N
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Description

The compound is a derivative of acetic acid, where the hydrogen of the acetic acid is replaced by a 2,4-dichlorobenzylamino group .


Molecular Structure Analysis

The molecular structure of “(2,4-Dichloro-benzylamino)-acetic acid” would likely consist of a carboxylic acid group (-COOH) attached to a 2,4-dichlorobenzylamino group .


Chemical Reactions Analysis

The chemical reactions of “(2,4-Dichloro-benzylamino)-acetic acid” would likely be similar to those of other carboxylic acids and benzylamines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2,4-Dichloro-benzylamino)-acetic acid” would likely be similar to those of other carboxylic acids and benzylamines .

Scientific Research Applications

  • Agricultural Applications : 2,4-D has been used to improve fruit set and weight in eggplant cultivars. Its application affects fruit development and seed formation, with varietal responses recorded in different cultivars (Nothmann, Rylski, & Spigelman, 1983).

  • Herbicide Efficacy and Formulation : A study on a new formulation of 2,4-D acid highlights its advantages over traditional ester or amine forms, including better herbicide efficacy, surfactant properties, and fertilizer compatibility (Volgas, Mack, & Roberts, 2005).

  • Environmental Impact and Degradation : The environmental degradation of 2,4-D and its transformation products has been studied, providing insights into the chemical's behavior under UV irradiation and its transformation pathways (Eriksson, Svanfelt, & Kronberg, 2010).

  • Effect on DNA and Chromatin : Research indicates that 2,4-D does not directly alter DNA to DNA bonding in chromatin, and its effects are primarily related to its acidic or basic nature rather than a direct interaction with DNA (Penner & Early, 1972).

  • Toxicology and Mutagenicity : A scientometric review on the toxicology of 2,4-D reveals its global research trends, including studies focused on occupational risk, neurotoxicity, resistance to herbicides, and effects on non-target species (Zuanazzi, Ghisi, & Oliveira, 2020).

  • Cancer Risk Evaluation : A critical evaluation of the cancer risk associated with 2,4-D usage, including its historical context and potential contamination issues, has been documented (Gandhi, Wandji, & Snedeker, 2000).

  • Chemical Analysis and Corrosion Control : Studies also include the development of methods for analyzing 2,4-D in commercial formulations (Henshaw, Que Hee, Sutherland, & Lee, 1975) and its use in controlling mild steel corrosion (Amin & Ibrahim, 2011).

  • Stress and Apoptosis in Human Cells : The effects of 2,4-D on human dental pulp stem cells, inducing oxidative stress and apoptosis, have been explored, highlighting potential health concerns (Mahmoudinia, Niapour, Ghasemi Hamidabadi, & Mazani, 2019).

Safety And Hazards

As with any chemical compound, handling “(2,4-Dichloro-benzylamino)-acetic acid” would require appropriate safety measures. It’s important to refer to the material safety data sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions for research on “(2,4-Dichloro-benzylamino)-acetic acid” would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on clinical trials .

properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-7-2-1-6(8(11)3-7)4-12-5-9(13)14/h1-3,12H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMRCGLFNFEBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651321
Record name N-[(2,4-Dichlorophenyl)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dichloro-benzylamino)-acetic acid

CAS RN

732944-35-3
Record name N-[(2,4-Dichlorophenyl)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
KE Sexton, HT Lee, M Massa, J Padia, WC Patt… - Bioorganic & medicinal …, 2003 - Elsevier
Compounds of the general structure A and B were investigated for their activity as lipoprotein(a), [Lp(a)], assembly (coupling) inhibitors. SAR around the amino acid derivatives (…
Number of citations: 14 www.sciencedirect.com

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